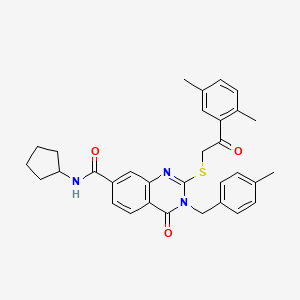
N-cyclopentyl-2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-cyclopentyl-2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C32H33N3O3S and its molecular weight is 539.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-cyclopentyl-2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The following article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C32H33N3O3S |
| Molecular Weight | 539.7 g/mol |
| CAS Number | 1113138-82-1 |
The compound features a complex structure that includes a quinazoline core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are critical in disease pathways. For instance, it may target proteases involved in cancer progression.
- G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds with similar structures often interact with GPCRs, which are pivotal in signal transduction pathways. This interaction can lead to downstream effects such as altered cellular responses and gene expression .
Therapeutic Potential
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promise in inhibiting the growth of breast and lung cancer cells through apoptosis induction .
- Anti-inflammatory Effects : In vitro studies have indicated that the compound may reduce inflammatory markers in macrophages, suggesting potential use in treating inflammatory diseases .
- Neuroprotective Properties : Some derivatives of quinazoline have been reported to possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
Several studies have explored the biological activity of quinazoline derivatives similar to this compound:
- Study on Cytotoxicity : A study conducted on various quinazoline derivatives demonstrated significant cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 50 µM . This indicates that modifications in the structure can enhance or diminish biological activity.
- Inflammation Model : In a mouse model of inflammation, a similar compound was administered and resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its potential as an anti-inflammatory agent .
- Neuroprotection Research : Another study highlighted the neuroprotective effects of quinazoline derivatives in models of oxidative stress, suggesting that they could mitigate neuronal cell death .
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-3-[(4-methylphenyl)methyl]-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N3O3S/c1-20-9-12-23(13-10-20)18-35-31(38)26-15-14-24(30(37)33-25-6-4-5-7-25)17-28(26)34-32(35)39-19-29(36)27-16-21(2)8-11-22(27)3/h8-17,25H,4-7,18-19H2,1-3H3,(H,33,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIWHWKIRZJYJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=C2SCC(=O)C5=C(C=CC(=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














